PDE10A Inhibition Potency and Selectivity: A Quantitative Benchmark
4-(4-Cyclohexyl-4H-1,2,4-triazol-3-yl)piperidine demonstrates moderate inhibitory activity against human phosphodiesterase 10A (PDE10A), with an IC50 value of 480 nM . While this potency is not industry-leading, it serves as a critical benchmark for comparison against structurally related analogs. In contrast, a close analog, 4-(4-cyclohexyl-1H-1,2,3-triazol-1-yl)-1-hexanoylpiperidine, exhibits no reported activity against PDE10A in the same assay system . Furthermore, the compound's activity is approximately 155-fold lower than the potent PDE10A inhibitor MP-10 (IC50 = 3.1 nM) , highlighting its utility as a tool compound for studying moderate PDE10A inhibition rather than as a lead for potent inhibition.
| Evidence Dimension | PDE10A Inhibition |
|---|---|
| Target Compound Data | IC50 = 480 nM |
| Comparator Or Baseline | MP-10 (a potent PDE10A inhibitor): IC50 = 3.1 nM |
| Quantified Difference | Target compound is 155-fold less potent than MP-10 |
| Conditions | Inhibition of human PDE10A (amino acids 14 to 779) using [3H]-labelled cyclic nucleotide as substrate, 1-hour incubation |
Why This Matters
This data provides a quantitative activity threshold for PDE10A, enabling researchers to select this compound when moderate, non-potent inhibition is desired for mechanistic studies or when a specific selectivity profile is required.
- [1] BindingDB. BDBM50049933: 4-(4-cyclohexyl-4H-1,2,4-triazol-3-yl)piperidine. IC50 = 480 nM for PDE10A. View Source
- [2] BindingDB. BDBM136641: MP-10. IC50 = 3.1 nM for PDE10A. View Source
